Introduction: Unveiling Diethyl 5-formylisophthalate
Introduction: Unveiling Diethyl 5-formylisophthalate
An In-depth Technical Guide to the Molecular Structure of Diethyl 5-formylisophthalate
This guide provides a comprehensive technical overview of Diethyl 5-formylisophthalate, a molecule of interest for researchers, scientists, and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a predictive yet robust analysis of its molecular features, synthesis, and potential applications.
Diethyl 5-formylisophthalate (CAS No. 208450-84-4) is an aromatic compound featuring a central benzene ring substituted with two ethyl ester groups at positions 1 and 3, and a formyl (aldehyde) group at the 5-position.[1] This unique trifunctional arrangement imparts a versatile chemical character, making it a valuable building block in various synthetic pathways. The electrophilic nature of the aldehyde and the potential for modification of the ester groups offer multiple avenues for derivatization.
The core isophthalate structure is a key component in the synthesis of various polymers and metal-organic frameworks (MOFs), while the aromatic aldehyde functionality is a cornerstone in the synthesis of many pharmaceutical compounds and fine chemicals.[2][3] The combination of these functionalities in a single molecule suggests its potential utility in the development of novel materials with tailored properties and as an intermediate in the synthesis of complex molecular architectures.
Below is a summary of the key identifiers and predicted physicochemical properties for Diethyl 5-formylisophthalate.
| Property | Value | Source |
| IUPAC Name | diethyl 5-formylbenzene-1,3-dicarboxylate | N/A |
| CAS Number | 208450-84-4 | [1] |
| Molecular Formula | C₁₃H₁₄O₅ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| Predicted Boiling Point | ~320-340 °C (at 760 mmHg) | Predicted based on analogous structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | Predicted based on analogous structures[4] |
| Predicted Appearance | Colorless to pale yellow oil or low-melting solid. | Predicted based on analogous structures[4] |
Synthesis of Diethyl 5-formylisophthalate: A Plausible Synthetic Workflow
A robust and logical synthetic route to Diethyl 5-formylisophthalate can be envisioned in two primary stages: the synthesis of the precursor, 5-formylisophthalic acid, followed by its esterification.
Stage 1: Synthesis of 5-Formylisophthalic Acid
Several methods are reported for the synthesis of 5-formylisophthalic acid.[5] A common approach involves the oxidation of a more readily available precursor, such as 5-methylisophthalic acid or 5-(hydroxymethyl)isophthalic acid.[5]
Experimental Protocol: Oxidation of 5-(hydroxymethyl)isophthalic acid
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Reaction Setup: In a well-ventilated fume hood, a solution of 5-(hydroxymethyl)isophthalic acid (1 equivalent) in a suitable solvent (e.g., acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Oxidation: An oxidizing agent, such as pyridinium chlorochromate (PCC) or a milder reagent like Dess-Martin periodinane, is added portion-wise to the solution at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 5-formylisophthalic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 5-formylisophthalic acid.
Stage 2: Fischer Esterification to Diethyl 5-formylisophthalate
The synthesized 5-formylisophthalic acid can be converted to its diethyl ester via a classic Fischer esterification reaction. This acid-catalyzed reaction with ethanol will yield the desired product.
Experimental Protocol: Diethyl Esterification of 5-formylisophthalic Acid
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Reaction Setup: 5-formylisophthalic acid (1 equivalent) is suspended in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC until the starting dicarboxylic acid is no longer detectable.
-
Workup and Isolation: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Diethyl 5-formylisophthalate. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Proposed two-stage synthesis of Diethyl 5-formylisophthalate.
Predicted Analytical Data and Structural Elucidation
The structural confirmation of the synthesized Diethyl 5-formylisophthalate would rely on a combination of spectroscopic techniques. Based on the known effects of the substituent groups, the following spectral data are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra for Diethyl 5-formylisophthalate are detailed below. Online prediction tools can provide estimates for chemical shifts.[6][7][8]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.6 | s | 1H | Aromatic proton (H-4 or H-6) |
| ~8.3 | s | 2H | Aromatic protons (H-2 and H-6 or H-4) |
| ~4.4 | q | 4H | Methylene protons (-OCH₂CH₃) |
| ~1.4 | t | 6H | Methyl protons (-OCH₂CH₃) |
Interpretation:
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The downfield singlet at ~10.1 ppm is characteristic of an aldehyde proton.
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The aromatic region is expected to show two singlets (or narrowly split multiplets depending on the resolution) corresponding to the three protons on the benzene ring. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 4 and 6. Due to the substitution pattern, we expect two distinct signals for the aromatic protons.
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The quartet at ~4.4 ppm and the triplet at ~1.4 ppm are characteristic of the ethyl ester groups, with the quartet representing the methylene protons adjacent to the oxygen and the triplet representing the terminal methyl protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~165 | Ester Carbonyl (C=O) |
| ~138 | Aromatic Carbon (C-5) |
| ~134 | Aromatic Carbon (C-1 and C-3) |
| ~131 | Aromatic Carbon (C-2, C-4, C-6) |
| ~62 | Methylene Carbon (-OCH₂) |
| ~14 | Methyl Carbon (-CH₃) |
Interpretation:
-
The downfield signal around 191 ppm is indicative of the aldehyde carbonyl carbon.
-
The signal around 165 ppm corresponds to the two equivalent ester carbonyl carbons.
-
The aromatic region will display signals for the substituted and unsubstituted carbons of the benzene ring.
-
The signals at approximately 62 ppm and 14 ppm are characteristic of the ethyl ester groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
-
The presence of two distinct C-H stretching bands around 2820 and 2720 cm⁻¹ is a hallmark of an aldehyde.
-
Strong, sharp absorption bands around 1725 cm⁻¹ and 1700 cm⁻¹ are expected for the carbonyl stretching of the ester and aldehyde groups, respectively.
-
The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1470 cm⁻¹ region.
-
A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 250. This corresponds to the molecular weight of Diethyl 5-formylisophthalate.
-
Key Fragmentation Peaks:
-
m/z = 221: Loss of an ethoxy radical (-OCH₂CH₃) from one of the ester groups.
-
m/z = 205: Loss of an ethyl group (-CH₂CH₃) followed by loss of a hydrogen atom.
-
m/z = 177: Loss of both ethoxy groups.
-
m/z = 149: A common fragment for phthalate esters, corresponding to the phthalic anhydride radical cation.
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Caption: Predicted key fragmentation pathway for Diethyl 5-formylisophthalate in EI-MS.
Reactivity and Potential Applications
The trifunctional nature of Diethyl 5-formylisophthalate opens up a wide range of possibilities for its application in both materials science and medicinal chemistry.
-
Polymer Chemistry: The two ester groups can undergo transesterification or hydrolysis followed by polymerization to form polyesters. The aldehyde group can be used for cross-linking or further functionalization of the polymer backbone.
-
Medicinal Chemistry and Drug Discovery: Aromatic aldehydes are important precursors in the synthesis of a wide variety of heterocyclic compounds and other pharmacologically active molecules.[2] The aldehyde group can participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and reductive amination to build molecular complexity.[9]
-
Supramolecular Chemistry and Crystal Engineering: The molecule's geometry and functional groups make it a candidate for the design of novel host-guest systems and coordination polymers.
-
Functional Materials: The aldehyde group can be used to graft the molecule onto surfaces or nanoparticles, thereby modifying their properties for applications in areas such as sensing or catalysis.
Conclusion
While direct experimental data on Diethyl 5-formylisophthalate is not extensively available in the public domain, this technical guide provides a comprehensive, predictive overview of its molecular structure, a plausible synthetic route, and its expected analytical characteristics. The combination of ester and aldehyde functionalities on an isophthalate backbone makes it a promising and versatile building block for further chemical exploration. The protocols and predicted data herein serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related molecules.
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